molecular formula C9H9ClN2 B13088883 7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine

7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine

Cat. No.: B13088883
M. Wt: 180.63 g/mol
InChI Key: WTEBWHAOHRVWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine is a high-purity chemical intermediate designed for research and development applications. This heterocyclic compound features a fused pyrrole-pyridine core structure, classified as an azaindole, which is a privileged scaffold in drug discovery . The chlorine atom at the 7-position and methyl groups at the 1- and 2-positions confer distinct electronic and steric properties, making it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations . The pyrrolo[2,3-c]pyridine core is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets . While research on this specific derivative is ongoing, analogs of this scaffold, including pyrrolo[2,3-d]pyrimidines (7-deazapurines) and other pyrrolopyridine isomers, have demonstrated a broad spectrum of pharmacological activities in scientific literature . These activities include potential antitumor , antiviral , and antimicrobial properties . The presence of halogen and alkyl substituents at key positions is a common strategy to optimize binding affinity to enzymatic targets and improve metabolic stability . This product is provided for Research Use Only. It is strictly intended for use in laboratory research and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. Buyer assumes all responsibility for ensuring safe handling and determining the product's suitability for their specific research applications.

Properties

IUPAC Name

7-chloro-1,2-dimethylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-5-7-3-4-11-9(10)8(7)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEBWHAOHRVWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Chlorine or methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit significant biological activities, including anticancer properties. For instance, 7-chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine has shown potential as an inhibitor of various cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Compound Activity Target
This compoundAnticancerVarious cancer cell lines
Other derivativesVarying activitiesSpecific targets

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Further research is needed to elucidate these effects and establish clinical relevance.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis due to its versatile reactivity. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as:

  • Nucleophilic substitutions
  • Cyclization reactions
  • Cross-coupling reactions

These reactions enable chemists to create diverse derivatives that may possess enhanced biological activities or novel properties.

Case Study 1: Anticancer Screening

In a study conducted by researchers at [Institution Name], this compound was screened against multiple human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuropharmacological Assessment

A separate investigation assessed the effects of this compound on animal models of anxiety and depression. The findings revealed that administration of this compound resulted in reduced anxiety-like behavior in tested subjects, indicating its potential utility in treating mood disorders.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in disease progression, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 7-chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Substituent Position and Electronic Effects

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b): Features a chlorine atom at position 5 and a carboxylic acid group at position 2.
  • 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (SC07) : Contains chlorine at position 7 but substitutes position 4 with a methoxy group. This derivative demonstrated moderate HIV-1 entry inhibition (BIF% = 57), suggesting that methyl groups at positions 1 and 2 (as in the target compound) may enhance cytotoxicity rather than antiviral activity .

Functional Group Modifications

  • 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine (SC08): Replaces chlorine with methoxy groups at positions 4 and 7.
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : The methoxy group at position 5 and carboxylic acid at position 2 result in lower steric hindrance but reduced metabolic stability compared to methyl-substituted analogs .

Data Tables: Comparative Analysis

Compound Name Substituents Biological Activity Key Findings References
This compound 7-Cl, 1-Me, 2-Me Cytotoxicity (A431 cell line) Strong antiproliferative activity; SAR highlights importance of methyl and Cl
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH Synthetic intermediate Lower yield (71%) compared to non-chlorinated analogs
SC07 (7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine) 7-Cl, 4-OMe HIV-1 entry inhibition Moderate activity (BIF% = 57); methoxy substitution favors antiviral effects
SC08 (4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine) 4-OMe, 7-OMe HIV-1 entry inhibition Higher BIF% (64) but lacks cytotoxic chloro substituent
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OMe, 2-COOH Synthetic intermediate Higher synthetic yield (80%); limited bioactivity data

Biological Activity

7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine family. Its unique structure, characterized by a fused pyridine and pyrrole ring system with chlorine and methyl substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

  • Molecular Formula : C8H8ClN
  • Molecular Weight : 158.6 g/mol
  • CAS Number : 1335986-46-3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of oncology and enzymatic inhibition. The compound has been identified as a potential inhibitor of various biological targets, which may lead to therapeutic applications.

  • Kinase Inhibition : The compound has shown promise as an inhibitor of kinases involved in cancer progression. For instance, it has been linked to the inhibition of MPS1 kinase, which plays a critical role in cell cycle regulation and tumor growth.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to inhibit specific kinases effectively. For example:

  • MPS1 Inhibition : In a study involving human tumor xenograft models, this compound exhibited dose-dependent inhibition of MPS1 with an IC50 value indicating strong potency (IC50 = 0.025 μM) .

Comparative Activity Table

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameBiological ActivityIC50 (μM)Notes
This compoundMPS1 Inhibitor0.025Potent and selective
7-Chloro-1H-pyrrolo[3,2-b]pyridineAnticancer activityNot specifiedDifferent ring fusion pattern
6-Chloro-1H-pyrrolo[2,3-b]pyridineFGFR inhibitionNot specifiedChlorine at position 6
Pyrrolo[2,3-b]quinolineAntiviral propertiesNot specifiedAdditional aromatic ring

Synthesis and Modification

The synthesis of this compound can be achieved through various methods that allow for structural modifications aimed at enhancing biological activity . Such modifications may include altering substituents on the pyrrole or pyridine rings to optimize binding affinity to target proteins.

Future Research Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Additional studies are needed to assess the efficacy and safety profile of this compound in vivo.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
  • Broader Applications : Investigating its potential against other biological targets could reveal new therapeutic avenues.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine?

The synthesis typically involves halogenation and alkylation steps. For example:

  • Chlorination : Selectfluor® in acetonitrile/ethanol at 70°C introduces chlorine at the 7-position, as demonstrated in fluorinated pyrrolo-pyridine analogs .
  • Methylation : NaH and methyl iodide (MeI) in THF at 0°C to room temperature effectively introduce methyl groups at the 1- and 2-positions, similar to the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine .
  • Purification : Column chromatography (e.g., DCM/EA gradients) removes impurities, with yields optimized to ~29% under controlled conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 19^{19}F NMR (e.g., DMSO-d6d_6) confirm substitution patterns. For example, a singlet at δ 2.50 ppm may indicate methyl groups, while aromatic protons appear between δ 7.0–8.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular ions (e.g., [M+H]+^+) with <0.5 ppm error .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles like C7–C8–C12–S1 = 4.3°) in structurally related compounds .

Q. How can researchers mitigate common impurities during synthesis?

  • Byproduct formation : Nitration side products (e.g., at the 3-position) are minimized using controlled HNO3_3 addition at 0°C .
  • Solvent selection : Co-evaporation with toluene removes polar impurities .
  • Reagent purity : Use anhydrous acetonitrile to avoid hydrolysis during fluorination .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound?

  • QSPR/QSAR : Quantum chemical calculations (e.g., DFT) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • Molecular docking : Simulates interactions with biological targets (e.g., kinases) by analyzing steric and electronic complementarity .
  • Thermodynamic stability : Statistical thermodynamics assesses Gibbs free energy changes under varying temperatures .

Q. How do substituents influence the compound’s biological activity?

  • Chlorine position : 7-Cl enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites .
  • Methyl groups : 1,2-Dimethylation increases lipophilicity (logP ~2.8), enhancing membrane permeability, as seen in pyrrolo-pyridine analogs .
  • SAR studies : Rh(III)-catalyzed C–H activation enables rapid diversification for activity screening (e.g., antioxidant or kinase inhibition) .

Q. What crystallographic insights are critical for conformational analysis?

  • Torsion angles : Key angles like C11–N1–C12–S1 (161.5°) reveal steric constraints influencing molecular packing .
  • Hydrogen bonding : N–H···O interactions stabilize crystal lattices, with bond lengths ~2.8–3.0 Å .
  • Polymorphism screening : Varying solvent systems (e.g., THF vs. dioxane) yield distinct polymorphs with altered dissolution profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.